molecular formula C10H8N4O B1489669 2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one CAS No. 258350-94-6

2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one

Cat. No. B1489669
M. Wt: 200.2 g/mol
InChI Key: PDPQZGXLYBPJGK-UHFFFAOYSA-N
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Description

2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a compound with the CAS Number 258350-94-6 . It has a molecular weight of 200.2 . The IUPAC name for this compound is 2-methyl [1,2,4]triazolo [1,5-c]quinazolin-5 (6H)-one .


Synthesis Analysis

The [1,2,3]-triazolo [1,5-a] quinoxalin-4 (5 H )-one scaffold and its analogues are relevant structural templates in both natural and synthetic biologically active compounds . A “refreshed” synthesis of the [1,2,3]-triazolo [1,5- a ]quinoxalin-4 (5 H )-one core has been reported, which encompasses the use of eco-compatible catalysts and reaction conditions . An extensive derivatization campaign was also performed at both the endocyclic amide nitrogen and the ester functionality .


Molecular Structure Analysis

The InChI code for 2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is 1S/C10H8N4O/c1-6-11-9-7-4-2-3-5-8 (7)12-10 (15)14 (9)13-6/h2-5H,1H3, (H,12,15) .


Physical And Chemical Properties Analysis

2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a powder with a melting point of 324-325 . It is stored at room temperature .

Scientific Research Applications

Synthesis of Derivatives

  • The synthesis of [1,2,4]triazoloquinazoline derivatives, including some [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones, has been reported, emphasizing the chemical routes to access a variety of derivatives starting from acylamidrazones. These compounds offer a basis for further exploration in chemical and pharmaceutical research (Gatta, Giudice, & Borioni, 1993).

Pharmacological Applications

  • Novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones were synthesized and showed high affinity for the benzodiazepine receptor, highlighting their potential as benzodiazepine antagonists in rat models. This study underscores the importance of the 2-substituent and ring substitution in modifying activity, with certain derivatives demonstrating potent activity (Francis et al., 1991).

Antibacterial Activity

  • A series of 2-aryl-5-methyl-[1,2,4]triazolo[1,5-c]quinazoline derivatives were synthesized and tested for antibacterial activities against various strains. This research provides insights into the potential use of these compounds in developing new antibacterial agents (Zeydi, Montazeri, & Fouladi, 2017).

Antihypertensive Activity

  • Research on 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones revealed their significant antihypertensive activity in spontaneously hypertensive rats, suggesting a potential application in the treatment of hypertension. The study presents a novel route for the synthesis of the starting materials and the evaluation of their pharmacological effects (Alagarsamy & Pathak, 2007).

Excitatory Amino Acid Pharmacology

  • A series involving heterocyclic-fused quinoxalinones and quinazolinones, including pyrazolo[1,5-c]quinazolin-5(6H)-ones, was evaluated for excitatory amino acid antagonist activity. These compounds were found to have affinity for both AMPA and glycine sites on the NMDA receptor complex, indicating their potential in neurological research (McQuaid et al., 1992).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-methyl-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c1-6-11-9-7-4-2-3-5-8(7)12-10(15)14(9)13-6/h2-5H,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPQZGXLYBPJGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one

CAS RN

258350-94-6
Record name 2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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